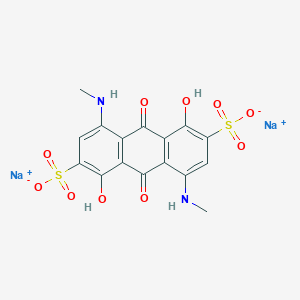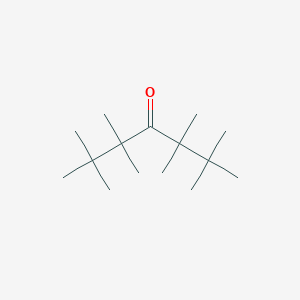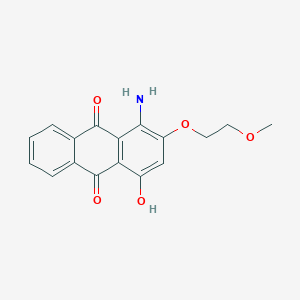
2-(3-Metoxifenil)ciclohexanona
Descripción general
Descripción
2-(3-Methoxyphenyl)cyclohexanone is an aromatic ketone with the molecular formula C₁₃H₁₆O₂. It is a clear, colorless liquid that is used as a starting reagent in various chemical syntheses . This compound is known for its participation in the synthesis of complex organic molecules, making it valuable in both research and industrial applications.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)cyclohexanone is used in various scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Métodos De Preparación
The synthesis of 2-(3-Methoxyphenyl)cyclohexanone typically involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) under anhydrous conditions . The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(3-Methoxyphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for the NMDA receptor, similar to other arylcyclohexylamines . This interaction can modulate neurotransmission and has implications in the development of anesthetics and analgesics .
Comparación Con Compuestos Similares
2-(3-Methoxyphenyl)cyclohexanone can be compared with other similar compounds, such as:
Methoxetamine: An analogue of ketamine, known for its NMDA receptor antagonism.
3-Methoxyeticyclidine (3-MeO-PCE): A close deoxy-analogue of methoxetamine.
Phencyclidine (PCP) Analogues: Including 1-(3-methoxyphenyl)cyclohexylpiperidine and 1-(4-methoxyphenyl)cyclohexylpiperidine.
These compounds share structural similarities and pharmacological properties, but 2-(3-Methoxyphenyl)cyclohexanone is unique in its specific applications and synthetic utility.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSVYTBQDRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874441 | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15547-89-4 | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Methoxyphenyl)cyclohexanone in medicinal chemistry?
A: 2-(3-Methoxyphenyl)cyclohexanone serves as a crucial building block in synthesizing various arylcyclohexylamine compounds. These compounds, including ketamine and phencyclidine analogs, exhibit potent activity as NMDA receptor antagonists. [, , , ] This makes them valuable tools for investigating the role of the NMDA receptor in neurological and psychiatric disorders.
Q2: How do these arylcyclohexylamines interact with the NMDA receptor?
A: Arylcyclohexylamines, derived from 2-(3-Methoxyphenyl)cyclohexanone, act as non-competitive antagonists of the NMDA receptor. They bind to a distinct site on the receptor, known as the PCP site, which differs from the glutamate binding site. [] This binding prevents the flow of ions through the channel, ultimately inhibiting NMDA receptor function.
Q3: Have any novel arylcyclohexylamines derived from 2-(3-Methoxyphenyl)cyclohexanone been identified in illicit markets?
A: Yes, recent research has identified several novel arylcyclohexylamines in illegal products. These include methoxetamine (MXE), 3-methoxyeticyclidine, 3-methoxyphencyclidine, methoxpropamine (MXPr), methoxisopropamine (MXiPr), and deoxymethoxetamine (DMXE). [, ] These substances often appear online marketed as "research chemicals" despite lacking thorough safety and efficacy evaluations.
Q4: What analytical techniques are employed to identify and quantify these novel arylcyclohexylamines?
A: Several analytical methods are employed to characterize and quantify these compounds in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS), nuclear magnetic resonance spectroscopy (NMR), and diode array detection are utilized for structural elucidation. [] High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-MS/MS) and ultraviolet (UV) detection are valuable tools for quantitative analysis in biological fluids like blood, urine, and vitreous humor. []
Q5: What are the potential implications of the emergence of these novel arylcyclohexylamines?
A: The emergence of these substances raises significant concerns due to their potential for abuse and unknown health risks. Their availability without proper regulatory oversight and limited understanding of their pharmacological profiles necessitate further research to assess their safety and potential long-term consequences. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)


![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)





![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)
